molecular formula C21H18ClN3OS2 B14997695 3-(3-chlorophenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(3-chlorophenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B14997695
M. Wt: 428.0 g/mol
InChI Key: RCMKIMBWAQGJRF-UHFFFAOYSA-N
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Description

3-(3-CHLOROPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLOROPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include 3-chlorophenyl and 4-(methylsulfanyl)phenyl derivatives. The key steps in the synthesis may involve cyclization reactions, nucleophilic substitutions, and oxidation reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLOROPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

3-(3-CHLOROPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-CHLOROPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

Molecular Formula

C21H18ClN3OS2

Molecular Weight

428.0 g/mol

IUPAC Name

3-(3-chlorophenyl)-8-(4-methylsulfanylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H18ClN3OS2/c1-27-17-7-5-14(6-8-17)18-10-20(26)25-12-24(13-28-21(25)19(18)11-23)16-4-2-3-15(22)9-16/h2-9,18H,10,12-13H2,1H3

InChI Key

RCMKIMBWAQGJRF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC(=CC=C4)Cl

Origin of Product

United States

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